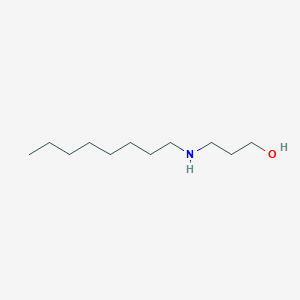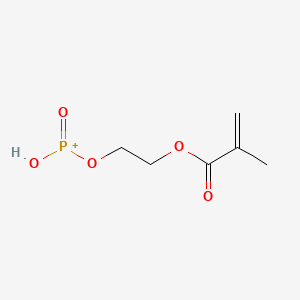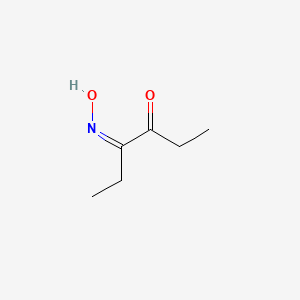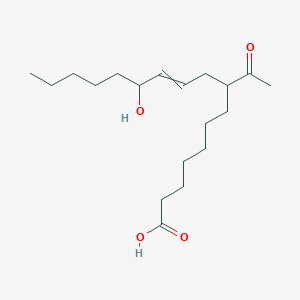
8-Acetyl-12-hydroxyheptadec-10-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-12-hydroxyheptadec-10-enoic acid is a chemical compound with a unique structure that includes an acetyl group, a hydroxyl group, and a double bond within a heptadecenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves multiple steps, typically starting with the preparation of the heptadecenoic acid backbone. Common synthetic routes include:
Esterification: The initial step often involves the esterification of a precursor fatty acid.
Hydroxylation: Introduction of the hydroxyl group at the 12th position.
Acetylation: The final step involves acetylation at the 8th position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow reactors and catalytic processes are employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Acetyl-12-hydroxyheptadec-10-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 8-keto-12-hydroxyheptadec-10-enoic acid.
Reduction: Formation of 8-acetyl-12-hydroxyheptadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Acetyl-12-hydroxyheptadec-10-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Acetyl-12-hydroxyheptadec-10-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxyl and acetyl groups allow it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence pathways related to lipid metabolism, inflammation, and cellular signaling.
Comparación Con Compuestos Similares
8-Acetyl-12-hydroxyheptadec-10-ynoic acid: Similar structure but with a triple bond instead of a double bond.
12-Hydroxyoctadec-9-enoic acid: Lacks the acetyl group and has a longer carbon chain.
8-Acetyl-12-hydroxyheptadecanoic acid: Saturated version of the compound.
Uniqueness: 8-Acetyl-12-hydroxyheptadec-10-enoic acid is unique due to its specific combination of functional groups and the presence of a double bond, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
54314-72-6 |
|---|---|
Fórmula molecular |
C19H34O4 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
8-acetyl-12-hydroxyheptadec-10-enoic acid |
InChI |
InChI=1S/C19H34O4/c1-3-4-7-13-18(21)14-10-12-17(16(2)20)11-8-5-6-9-15-19(22)23/h10,14,17-18,21H,3-9,11-13,15H2,1-2H3,(H,22,23) |
Clave InChI |
DTMHMUBDLJAQOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=CCC(CCCCCCC(=O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


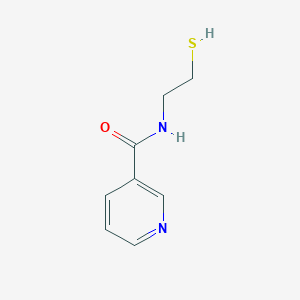
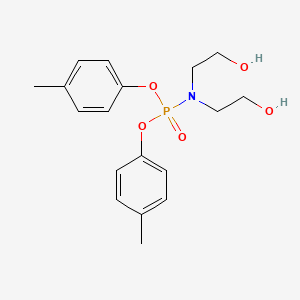

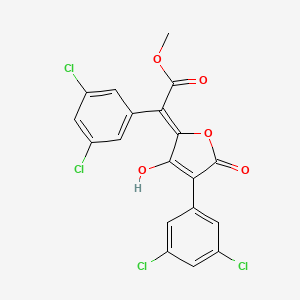
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
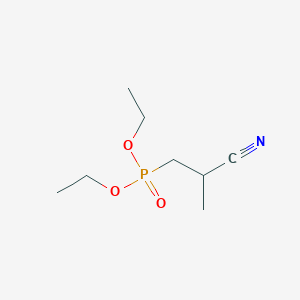
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

